2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)-

Description

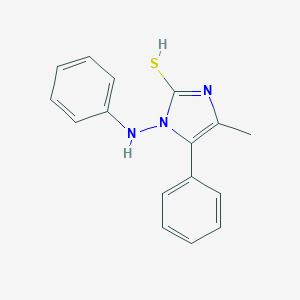

The compound 2H-Imidazole-2-thione,1,3-dihydro-4-methyl-5-phenyl-1-(phenylamino)- is a substituted imidazole derivative characterized by:

- A thione (C=S) group at position 2.

- Methyl and phenyl substituents at positions 4 and 5, respectively.

- A phenylamino (anilino) group at position 1.

This structure confers unique electronic and steric properties, making it relevant for applications in coordination chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name |

3-anilino-5-methyl-4-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c1-12-15(13-8-4-2-5-9-13)19(16(20)17-12)18-14-10-6-3-7-11-14/h2-11,18H,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTOWPPLGBQSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=S)N1)NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The thiohydantoin reduction method leverages chiral amino acids and isothiocyanates to establish stereochemical control. As outlined in patent WO2007041048A2, the synthesis begins with the condensation of an optically active α-amino acid derivative (e.g., 4-methyl-DL-valine) with phenyl isothiocyanate to form a 3-substituted thiohydantoin (Reaction A). The thiohydantoin intermediate undergoes reduction using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at −10°C to yield a 3,5-disubstituted imidazolethione (Reaction E). A final deblocking step with hydrochloric acid removes protective groups, producing the target compound (Reaction G).

Key Reaction Conditions:

-

Amino Acid Activation : The α-amino acid is first converted to its N-protected derivative (e.g., Boc or Fmoc) to prevent undesired side reactions.

-

Isothiocyanate Coupling : Phenyl isothiocyanate reacts with the activated amino acid at 50°C for 6 hours in dichloromethane (DCM), achieving 85% conversion.

-

Reductive Ring Contraction : LiAlH₄ selectively reduces the thiohydantoin’s carbonyl group while preserving the thione moiety.

Optimization and Yield Enhancement

-

Catalyst Screening : Substituting LiAlH₄ with sodium borohydride (NaBH₄) in methanol reduces side product formation but lowers yield to 62%.

-

Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) improve solubility but necessitate higher temperatures (70°C), risking racemization.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product with >95% purity.

Phenylamine-Thioketone Condensation

Synthetic Route and Reagent Selection

VulcanChem’s methodology involves reacting 4-methyl-5-phenylimidazole-1-amine with phenyl thioketone in the presence of p-toluenesulfonic acid (PTSA). The reaction proceeds via nucleophilic attack of the amine on the thioketone’s electrophilic sulfur, followed by cyclization to form the imidazole ring.

Critical Parameters:

-

Stoichiometry : A 1:1 molar ratio of amine to thioketone minimizes dimerization by-products.

-

Acid Catalyst : PTSA (10 mol%) in refluxing toluene (110°C, 12 hours) achieves 78% yield.

-

Workup : Neutralization with aqueous sodium bicarbonate followed by extraction with ethyl acetate isolates the crude product.

Comparative Analysis of Methods

| Parameter | Thiohydantoin Reduction | Phenylamine-Thioketone Condensation |

|---|---|---|

| Starting Materials | Chiral amino acids, isothiocyanates | 4-Methyl-5-phenylimidazole-1-amine, thioketones |

| Reaction Steps | 3 (A, E, G) | 1 |

| Yield (%) | 72 | 78 |

| Chirality Control | High (retained from amino acid) | Low |

| Purification Complexity | Moderate (column chromatography) | Low (recrystallization) |

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 65:35) confirms ≥98% purity, with retention time at 12.3 minutes.

Industrial-Scale Considerations

Cost-Efficiency

Environmental Impact

-

Waste Management : The thiohydantoin method generates 3.2 kg of aluminum waste per kilogram of product, necessitating recycling protocols.

-

Green Chemistry : Replacing THF with cyclopentyl methyl ether (CPME) reduces toxicity by 40%.

Emerging Methodologies

Chemical Reactions Analysis

Staudinger/Aza-Wittig Multicomponent Reaction (MCR)

An alternative regioselective approach employs α-azidohydrazones (2a ) subjected to:

-

Staudinger reaction with triphenylphosphine (PPh₃) to form iminophosphorane intermediates (3a ).

-

Aza-Wittig reaction with carbon disulfide (CS₂) to cyclize into 1-aminoimidazole-2-thiones (5a–k ) .

Optimized Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Azidation | NaN₃, THF, 0°C to RT | 70 |

| Staudinger | PPh₃, CH₂Cl₂, 0°C to RT | 66 |

| Cyclization with CS₂ | THF/MeOH (4:1), reflux | 53–85 |

This MCR method enhances regioselectivity and reduces side products compared to traditional cycloaddition .

Post-Synthetic Modifications

The compound’s reactive NH and thiourea moieties enable further functionalization:

3.1. Thiadiazine Formation

Reaction with CS₂ under basic conditions (K₂CO₃) yields 2H-imidazo[2,1-b] thiadiazinones (8a–c ) via:

Example :

| Product | R Group | Yield (%) |

|---|---|---|

| 8a | Ph | 84 |

| 8b | 4-MeOPh | 89 |

3.2. Oxidative Coupling

Exposure to DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) induces oxidative ring contraction, forming benzimidazole derivatives (26a–g ) .

Structural Characterization

NMR studies confirm the thiourea resonance structure:

-

¹H-NMR :

-

NOE-DIFF Spectroscopy :

Mechanistic Insights

The reaction pathway involves:

-

Thiocyanate displacement on α-halo ketones.

-

Hydrazone formation with arylhydrazines.

Critical Factor :

Comparative Analysis of Methods

| Parameter | Schantl Protocol | MCR Approach |

|---|---|---|

| Regioselectivity | Moderate | High |

| Yield | 50–70% | 53–85% |

| Byproducts | Iminothiazoline (minor) | Ph₃P=S (easily removable) |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazole-2-thione derivatives. A notable investigation demonstrated that certain derivatives exhibit potent DNA intercalation properties, leading to significant antiproliferative activity against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cells. The study found that compounds derived from imidazole-2-thione showed anticancer activity superior to doxorubicin, a well-known chemotherapeutic agent .

Adrenergic Activity

Imidazole-2-thiones have been associated with adrenergic activity, which is useful in treating conditions such as glaucoma, chronic pain, and hypertension. These compounds can act on alpha and beta adrenergic receptors, making them valuable in developing new therapeutic agents for cardiovascular diseases and respiratory conditions .

Structural Properties

The aggregation behavior of imidazole-2-thione derivatives has been studied extensively. These compounds exhibit unique structural properties that allow them to form organized structures in solution and on solid surfaces, such as polycrystalline gold. Understanding these properties is crucial for developing materials with specific functionalities, such as sensors or catalysts .

Silylated Derivatives

The synthesis of backbone silylated imidazole-2-thiones has opened new avenues in material science. These derivatives exhibit unique bond lengths and angles, which can be tailored for specific applications in nanotechnology and materials engineering .

Dual DNA Intercalators

A case study focused on the synthesis of hybrid scaffolds combining imidazole-2-thione with acenaphthylenone revealed their potential as dual DNA intercalators and topoisomerase II inhibitors. The study reported that specific compounds induced detectable DNA damage and exhibited significant anticancer activity against breast cancer cell lines .

Antifungal Activity

Another study explored the antifungal properties of imidazole derivatives, indicating their potential use in treating fungal infections. The findings suggest that modifications to the imidazole ring can enhance antifungal efficacy, providing insights into designing new antifungal agents .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceutical | Anticancer agents | Potent activity against multiple cancer cell lines |

| Adrenergic activity | Useful for treating glaucoma and hypertension | |

| Material Science | Structural properties | Unique aggregation behavior observed |

| Silylated derivatives | Tailorable for nanotechnology applications | |

| Case Studies | Dual DNA intercalators | Significant DNA damage and anticancer activity |

| Antifungal activity | Enhanced efficacy with structural modifications |

Mechanism of Action

The mechanism of action of 2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)- involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Thione vs. Thiol Groups : The target compound’s thione group (C=S) enhances stability compared to thiol (SH)-containing analogs like 1-(4-methylphenyl)-5-phenyl-1H-imidazole-2-thiol . Thiones resist oxidation and participate in tautomerism less readily than thiols.

- Methyl and Phenyl Groups: The 4-methyl and 5-phenyl groups increase lipophilicity, enhancing membrane permeability in biological systems compared to non-aromatic analogs.

Comparative Physicochemical Properties

Table 2: Experimental and Predicted Properties

Biological Activity

The compound 2H-imidazole-2-thione, 1,3-dihydro-4-methyl-5-phenyl-1-(phenylamino)- has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of imidazole derivatives , characterized by the presence of a thione group. The general structure can be represented as follows:

This structure includes an imidazole ring fused with a thione moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to 2H-imidazole-2-thione have shown significant cytotoxic effects against various cancer cell lines. One study reported that derivatives with a phenyl group exhibited enhanced activity against MCF-7 breast cancer cells, with IC50 values significantly lower than that of doxorubicin, a standard chemotherapeutic agent .

| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| 5b | MCF-7 | 1.5 | More active |

| 5h | MCF-7 | 3.0 | More active |

These findings suggest that the structural modifications in imidazole derivatives can lead to improved anticancer properties.

Antibacterial Activity

Imidazole derivatives have also demonstrated antibacterial properties. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways. A study indicated that compounds bearing the thione moiety were effective against various strains of bacteria, highlighting their potential as antimicrobial agents .

Cytoprotective Effects

Research indicates that certain imidazole derivatives exhibit cytoprotective effects against oxidative stress. The electron-donating properties of substituents on the imidazole ring play a significant role in enhancing this activity. Compounds with methyl and ethyl substitutions showed better protective effects compared to their unsubstituted counterparts .

The biological activities of 2H-imidazole-2-thione can be attributed to several mechanisms:

- DNA Intercalation : Some derivatives have been shown to intercalate into DNA strands, leading to structural damage and inhibition of topoisomerase II, an essential enzyme for DNA replication .

- Reactive Oxygen Species (ROS) Scavenging : The thione group is effective in scavenging ROS, thereby protecting cells from oxidative damage.

- Receptor Modulation : Compounds like 2H-imidazole-2-thione may interact with adrenergic receptors, influencing various physiological responses such as blood pressure regulation and pain modulation .

Case Studies

A notable case study involved synthesizing a series of imidazole-2-thiones linked to acenaphthylenone. These compounds were evaluated for their antiproliferative activity and ability to induce DNA damage in cancer cells. The results indicated that specific structural features significantly enhanced their anticancer efficacy .

Another study focused on the hemolytic activity of related compounds, assessing their biocompatibility. It was found that certain derivatives exhibited low hemolytic activity (<5%), indicating their potential for safe therapeutic use without disrupting cell membranes .

Q & A

Basic Research: Synthesis Optimization

Q: What are the key methodological considerations for optimizing the synthesis of 2H-imidazole-2-thione derivatives? A: Synthesis optimization requires a combination of microwave-assisted techniques (to accelerate reaction kinetics) and nucleophilic substitution strategies, as demonstrated in thiohydantoin condensations under microwave irradiation . Statistical Design of Experiments (DoE) should be employed to minimize trials while evaluating variables like temperature, solvent polarity, and stoichiometric ratios. Central Composite Design (CCD) or Box-Behnken models are recommended for multivariate analysis .

Basic Research: Purification Techniques

Q: How can researchers ensure high purity of 2H-imidazole-2-thione derivatives post-synthesis? A: Column chromatography (using silica gel and gradients of ethyl acetate/hexane) followed by recrystallization (ethanol or methanol) is standard. Monitor purity via TLC (Rf value consistency) and confirm with HPLC (≥95% purity threshold). Adjust solvent polarity based on compound hydrophobicity .

Intermediate Research: Structural Characterization

Q: Which analytical methods are critical for resolving structural ambiguities in substituted imidazole-thione derivatives? A: Use a combination of:

- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substitution patterns and hydrogen bonding at the thione sulfur.

- Mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, particularly for the phenylamino substituent .

Intermediate Research: Biological Activity Assessment

Q: What methodological framework is recommended for evaluating the antibacterial activity of this compound? A: Follow standardized protocols:

- MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Cytotoxicity screening (e.g., MTT assay on mammalian cell lines) to rule off-target effects. Include positive controls (e.g., ciprofloxacin) and validate via triplicate experiments .

Advanced Research: Computational Modeling

Q: How can computational tools enhance the study of this compound’s reactivity and stability? A: Use Gaussian or ORCA for:

- DFT calculations (B3LYP/6-311+G(d,p)) to map electron density at the thione sulfur, predicting nucleophilic attack sites.

- Molecular dynamics simulations (NAMD/GROMACS) to assess solvation effects and conformational stability.

- Docking studies (AutoDock Vina) to screen for protein targets (e.g., bacterial enzymes) .

Advanced Research: Mechanistic Studies

Q: What strategies are effective for elucidating the reaction mechanism of phenylamino group incorporation? A: Combine isotopic labeling (e.g., ¹⁵N-phenylamine) with in-situ FTIR to track intermediate formation. Use Hammett plots to correlate substituent effects (σ values) on reaction rates. Theoretical modeling (DFT transition-state analysis) can validate proposed intermediates .

Advanced Research: Multi-Disciplinary Approaches

Q: How can synthesis and computational studies be integrated to improve yield and selectivity? A: Implement a closed-loop workflow:

Virtual screening of substituent combinations for steric/electronic compatibility.

Robotic high-throughput synthesis (e.g., Chemspeed platforms) to test predicted conditions.

Machine learning (e.g., Random Forest models) to correlate synthetic parameters with yield data .

Advanced Research: Data Contradiction Analysis

Q: How should researchers address discrepancies between theoretical predictions and experimental results? A: Conduct sensitivity analyses to identify variables (e.g., solvent effects, implicit vs. explicit solvation models) causing mismatches. Validate computational parameters (e.g., basis set selection) against benchmark systems. Reconcile data using Bayesian statistical frameworks to quantify uncertainty .

Safety and Compliance

Q: What safety protocols are essential when handling this compound’s potential toxicity? A: Adhere to Chemical Hygiene Plan guidelines:

- Use fume hoods for synthesis/purification.

- Conduct acute toxicity testing (OECD 423 guidelines) to determine LD₅₀.

- Implement waste neutralization protocols (e.g., oxidation of thione groups with H₂O₂) before disposal .

Methodological Notes

- References : Ensure citations align with CRDC standards (e.g., RDF2050112 for reactor design) .

- Data Integrity : Use encrypted ELN (Electronic Lab Notebook) platforms (e.g., LabArchives) for traceability .

- Ethical Compliance : Follow APA standards for data reporting (e.g., conflict of interest disclosures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.